

Swietenine mechanism of action preliminary studies

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An In-depth Technical Guide on the Preliminary Studies of **Swietenine**'s Mechanism of Action

Introduction

Swietenine is a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla King (Meliaceae), a plant used in traditional medicine to treat conditions like diabetes and inflammation.[1][2][3][4] Preliminary scientific investigations have begun to elucidate the molecular mechanisms underlying its diverse biological activities. This guide synthesizes the current understanding of **Swietenine**'s mechanism of action, focusing on its anti-inflammatory, antidiabetic, hepatoprotective, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, providing a detailed overview of key signaling pathways, quantitative data from preliminary studies, and the experimental protocols used in this research.

Anti-inflammatory Mechanism of Action

Swietenine exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies show it can suppress the production of pro-inflammatory mediators and activate cytoprotective pathways.[1][2]

Modulation of Inflammatory Pathways

The anti-inflammatory action of **Swietenine** is primarily mediated through two interconnected pathways: the inhibition of the NF-kB pathway and the activation of the NRF2/HO-1 pathway.[1]



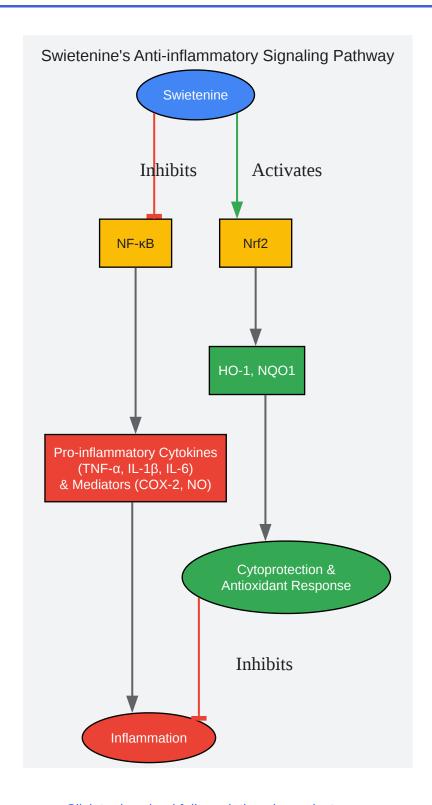




[2][5]

- Inhibition of NF-κB Signaling: In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), Swietenine has been shown to down-regulate the expression of Nuclear Factor-kappa B (NF-κB).[1][2] This inhibition leads to a subsequent reduction in the expression of downstream pro-inflammatory mediators, including COX-2 and various cytokines.[1][2][5]
- Activation of NRF2/HO-1 Pathway: Swietenine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][3][6] This activation leads to the upregulation of downstream antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1).[1][2][5][6]





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Caption: Swietenine's dual action on NF-kB and Nrf2 pathways.

Quantitative Data: Inhibition of Inflammatory Mediators



The following tables summarize the inhibitory effects of **Swietenine** and related limonoids on the production of superoxide anions and nitric oxide (NO), key mediators in inflammation.

Table 1: Inhibition of Superoxide Anion (O2-) Generation by Limonoids from S. macrophylla

Compound	IC ₅₀ (μM)
Swietemacrophin	36.33 ± 4.12
Humilinolide F	45.44 ± 5.28
3,6-O,O-diacetylswietenolide	38.96 ± 3.86
3-O-tigloylswietenolide	29.54 ± 3.55
Swietemahonin E	25.18 ± 2.94
Swietenine	> 50
LY294002 (Positive Control)	2.56 ± 0.21
Data from a study on fMet-Leu-Phe (fMLP)-induced O ₂ ⁻ generation in human neutrophils.[7]	

Table 2: Inhibition of Nitric Oxide (NO) Generation by Limonoids from S. macrophylla



Compound	IC50 (μM)
Swietemacrophin	36.32 ± 3.98
Humilinolide F	> 50
3,6-O,O-diacetylswietenolide	> 50
3-O-tigloylswietenolide	28.14 ± 2.88
Swietemahonin E	32.55 ± 3.01
Swietenine	15.28 ± 1.54
Quercetin (Positive Control)	12.55 ± 1.15
Data from a study on lipopolysaccharide (LPS)-induced NO generation in RAW264.7 murine macrophages.[7]	

Antidiabetic and Hepatoprotective Mechanisms

Swietenine has demonstrated potential in managing diabetes and related complications like nonalcoholic fatty liver disease (NAFLD).[3][4][6] Its mechanisms involve improving glucose metabolism, protecting pancreatic β -cells, and activating antioxidant pathways in the liver.[8][9] [10]

Signaling Pathways

- PI3K/Akt/Nrf2 Signaling: Swietenine protects against oxidative stress-induced liver injury by activating the PI3K/Akt signaling pathway.[9] Activated Akt leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of HO-1, enhancing the antioxidant capacity of cells.[9] This pathway is crucial for its hepatoprotective effects.[9] Studies also suggest Swietenine can activate the Akt/GSK-3β/Nrf2 pathway to inhibit ferroptosis and improve diabetic nephropathy.[11]
- Pancreatic β-Cell Protection: In pancreatic INS-1 cells, **Swietenine** protects against oxidative stress-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.[10][12] It also enhances the expression of



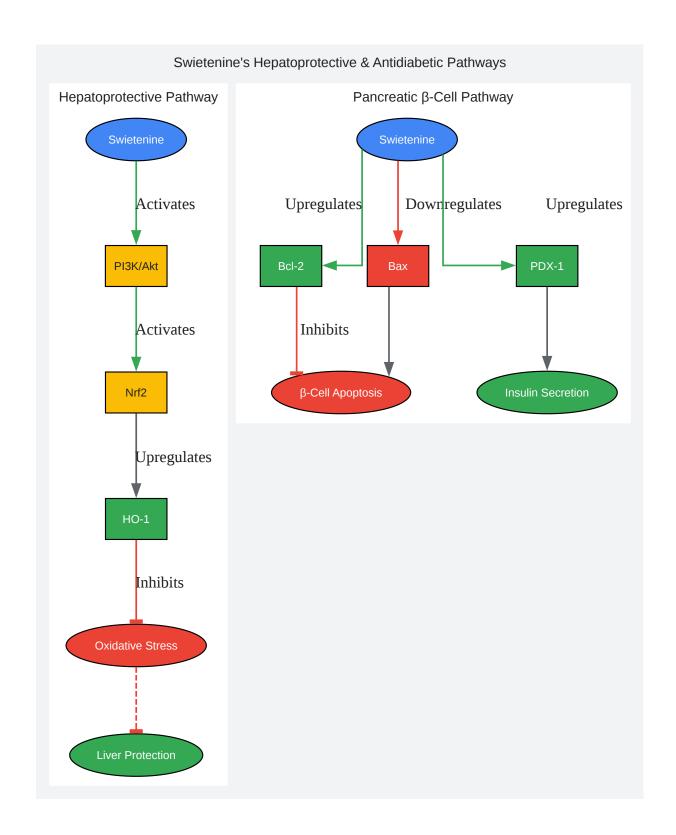




pancreatic duodenal homeobox factor-1 (PDX-1), a key transcription factor for β -cell function and insulin secretion.[10]

α-Glucosidase Inhibition: Extracts from Swietenia seeds have been shown to strongly inhibit α-glucosidase, an enzyme responsible for breaking down carbohydrates in the intestine.[13]
 [14] This action can help to lower postprandial blood glucose levels.[15]





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Caption: **Swietenine**'s mechanisms in liver and pancreatic β -cells.



Quantitative Data: In Vivo Effects in Diabetic Mice

An in vivo study using diabetic mice demonstrated **Swietenine**'s ability to reverse metabolic dysregulation.

Table 3: Effect of Swietenine (80 mg/kg) on Biochemical Parameters in Diabetic Mice

Parameter	Normal Control	Diabetic Control	Swietenine Treated
Blood Glucose (mg/dL)	-	-	98.67 ± 9.11
Cholesterol (mg/dL)	-	-	49.00 ± 5.06
Triglycerides (mg/dL)	-	-	81.83 ± 3.55
ALT (IU/L)	28.83 ± 1.17	96.00 ± 4.94	41.67 ± 6.05
AST (IU/L)	70.08 ± 1.20	137.80 ± 5.19	77.33 ± 5.24
ALP (IU/L)	68.25 ± 3.95	169.00 ± 4.43	76.00 ± 3.58

Data from a study on

high-fat

diet/streptozotocin-

induced diabetic mice.

[3]

Anticancer and Cytotoxic Mechanisms

Preliminary studies indicate that extracts from S. macrophylla containing **Swietenine** possess cytotoxic and pro-apoptotic activity against various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

The ethyl acetate fraction of S. macrophylla seeds (SMEAF) has been shown to be most potent against the HCT 116 human colon carcinoma cell line.[16] The mechanism involves the induction of apoptosis, evidenced by:

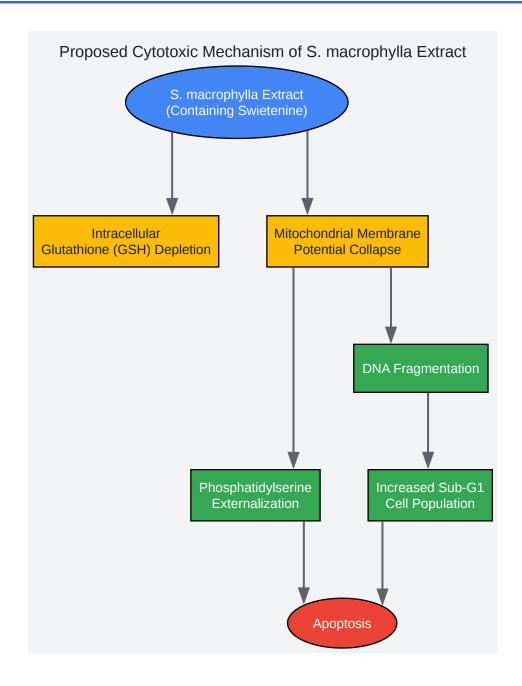
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- Increased Sub-G1 Population: Cell cycle analysis reveals a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[16]
- Mitochondrial Dysfunction: Treatment with SMEAF leads to a collapse of the mitochondrial membrane potential.[16]
- Phosphatidylserine Externalization: Annexin V/PI staining confirms the externalization of phosphatidylserine, an early marker of apoptosis.[16]
- Depletion of Glutathione: A decrease in the total intracellular glutathione (GSH) levels suggests the induction of oxidative stress, which can trigger apoptosis.





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Caption: Key events in apoptosis induced by S. macrophylla extract.

Quantitative Data: Cytotoxicity

The cytotoxic effect of the S. macrophylla ethyl acetate fraction (SMEAF) was found to be dose- and time-dependent.

Table 4: IC50 Values of SMEAF against HCT 116 Colon Carcinoma Cells



Incubation Time	IC₅₀ (μg/mL)
24 hours	156.30 ± 10.25
48 hours	64.05 ± 7.45
72 hours	35.35 ± 0.50
Data from an MTT assay on the HCT 116 cell line.	

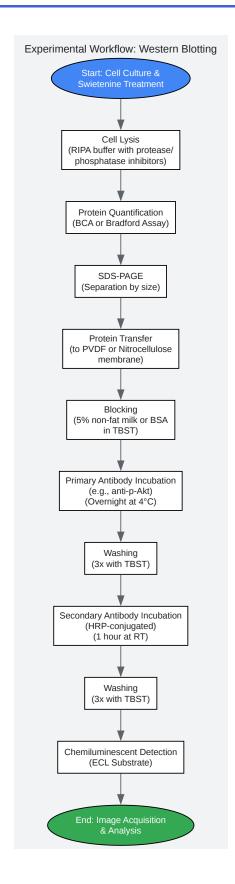
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of **Swietenine**.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect and quantify specific proteins, such as Akt, p-Akt, NF-kB, Nrf2, Bcl-2, and Bax, in cell lysates.[10][17][18]





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Caption: Step-by-step workflow for the Western Blotting protocol.



Methodology:

- Cell Lysis: After treatment with Swietenine, cells are washed with ice-cold PBS and lysed on
 ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and
 phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[17]
- Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA or Bradford assay to ensure equal loading.[17]
- SDS-PAGE: Equal amounts of protein (e.g., 20-50 μg) are denatured in loading buffer, then separated by size on a polyacrylamide gel via electrophoresis.[18][19]
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[19][20]
- Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[19][20]
- Antibody Incubation: The membrane is incubated with a primary antibody specific to the
 target protein overnight at 4°C with gentle shaking.[17][20] After washing, it is incubated with
 a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room
 temperature.[17][20]
- Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.[17] Densitometry analysis is used to quantify the protein levels, often normalizing to a loading control like β-actin or total protein levels.[20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak) based on DNA content.[21][22]

Methodology:

- Cell Harvest: Both adherent and suspension cells are collected from the culture vessel.
- Washing: Cells are washed with cold PBS to remove media components.



- Fixation: Cells are fixed to permeabilize the membrane and preserve the DNA. A common method is to slowly add the cell suspension to ice-cold 70% ethanol while vortexing gently, followed by incubation for at least 2 hours at 4°C.[18][23]
- Staining: The fixed cells are washed again with PBS and then resuspended in a staining solution containing a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).
 [21][23] The solution must also contain RNase A to degrade RNA, ensuring that PI only binds to DNA.[23]
- Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature, protected from light.[23]
- Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is then used to generate a histogram where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents the number of cells.[21]
- Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A distinct peak to the left of the G0/G1 peak, known as the sub-G1 peak, represents apoptotic cells with fragmented DNA.[21]

α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the α -glucosidase enzyme, which is relevant to its potential as an antidiabetic agent.[13]

Methodology:

- Reaction Mixture: A reaction mixture is prepared containing the α-glucosidase enzyme solution and various concentrations of the test compound (Swietenine) or a positive control (e.g., acarbose).
- Substrate Addition: The reaction is initiated by adding a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]
- Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period. During this time, α-glucosidase cleaves pNPG to release p-nitrophenol.



- Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).
- Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 400-405 nm using a spectrophotometer.[13]
- Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells (containing no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

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